molecular formula C7H5IN2O B8451262 6-Iodo-3-methoxypicolinonitrile

6-Iodo-3-methoxypicolinonitrile

Cat. No. B8451262
M. Wt: 260.03 g/mol
InChI Key: OYQBYNLOHANMHO-UHFFFAOYSA-N
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Patent
US08999998B2

Procedure details

To a solution of 2-bromo-6-iodo-3-methoxypyridine (627.4 mg, 1.999 mmol) in N-methylpyrrolidinone (10 mL) was added copper cyanide (202.6 mg, 2.262 mmol). The reaction mixture was stirred at 130° C. for 3.5 hours and then cooled to room temperature. The crude reaction was partitioned between ethyl acetate and water, the organic layer washed with brine, dried with magnesium sulfate, filtered, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (20 to 100% ethyl acetate in heptanes) to yield 157.8 mg (37%) of a mixture of the two regioisomeric products 6-bromo-5-methoxypicolinonitrile and 6-iodo-3-methoxypicolinonitrile. 1H NMR (400 MHz, DMSO) δ: 8.12 (d, J=8.3 Hz, 0.75H), 7.98 (d, J=9.0 Hz, 1H), 7.80 (d, J=9.1 Hz, 1H), 7.69 (d, J=8.5 Hz, 0.75H), 3.98 (overlapping s and s, 6H).
Quantity
627.4 mg
Type
reactant
Reaction Step One
Quantity
202.6 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([I:10])[N:3]=1.[Cu](C#N)[C:12]#[N:13]>CN1CCCC1=O>[I:10][C:4]1[N:3]=[C:2]([C:12]#[N:13])[C:7]([O:8][CH3:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
627.4 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1OC)I
Name
Quantity
202.6 mg
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 130° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography on silica gel (20 to 100% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
IC1=CC=C(C(=N1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 157.8 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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